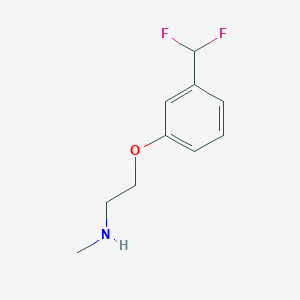

2-(3-(ジフルオロメチル)フェノキシ)-N-メチルエタン-1-アミン

説明

2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pest Control

The primary application of 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine lies in pest control, particularly as an insecticide targeting resistant strains of pests. These compounds have demonstrated effectiveness against insecticide-resistant pests, including mosquitoes and cockroaches, which are critical vectors for diseases such as malaria and dengue fever. The compound's mechanism of action typically involves interference with neurotransmitter function in insects, leading to paralysis and death. Its unique structure may allow for the development of new formulations that enhance efficacy while minimizing environmental impact.

Agrochemical and Pharmaceutical Applications

The compound is primarily used in agrochemicals and pharmaceuticals because of its insecticidal properties and potential applications in pest control. The presence of the difluoromethyl group and the phenoxy ring hint at potential areas of exploration. Difluoromethyl groups can be seen in some pharmaceuticals, often influencing a drug's interaction with biological targets. Phenoxy rings are prevalent in various bioactive molecules.

Potential for Further Modification

The chemical reactivity of 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine can be attributed to its functional groups. The difluoromethyl group can undergo nucleophilic substitution reactions, while the amine can participate in acylation or alkylation reactions. Additionally, the phenoxy group may engage in electrophilic aromatic substitution reactions. These properties make it suitable for further modifications to enhance its biological efficacy.

Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-(trifluoromethyl)phenoxy)-N-methylethan-1-amine | Similar structure with trifluoromethyl substitution | |

| 3-(4-chlorophenyl)-N-methylethan-1-amine | Contains a chlorophenyl group instead | |

| 2-(3-fluorophenoxy)-N-methylethan-1-amine | Fluorine substitution on the phenyl ring | Potentially lower environmental persistence |

生物活性

2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenoxy moiety, which contributes to its lipophilicity and potential bioactivity. Its molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds, suggesting that modifications in the chemical structure can significantly affect their efficacy against various pathogens. For instance, compounds with similar phenoxy structures have demonstrated activity against gram-positive bacteria and mycobacteria. Although specific data on the difluoromethyl derivative is limited, it is hypothesized that the presence of fluorine atoms may enhance antibacterial activity due to increased lipophilicity and potential interactions with bacterial membranes .

Cytotoxicity

The cytotoxic profile of related compounds has been assessed against cancer cell lines. For example, derivatives with similar structures were evaluated for their ability to inhibit cell growth in various cancer models. The findings indicated that certain modifications could lead to reduced cytotoxicity in normal cells while maintaining efficacy against cancer cells . This suggests that 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine may also exhibit selective cytotoxic effects that warrant further investigation.

The mechanism by which compounds similar to 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, inhibitors targeting neuronal nitric oxide synthase (nNOS) have shown promise in neuroprotection, highlighting the importance of structural modifications for enhancing selectivity and potency . The difluoromethyl group might influence binding affinity and selectivity towards these targets.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

- Antibacterial Efficacy : A study on 4-chlorocinnamanilides showed significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that similar compounds could possess comparable antibacterial properties .

- Cytotoxicity Assessment : Research on a series of aminomethyl-derived compounds indicated varying levels of cytotoxicity across different cancer cell lines, emphasizing the need for careful evaluation of new derivatives like 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine for therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications such as fluorination can enhance biological activity while minimizing adverse effects. This principle can be applied to predict the activity of 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine based on its structural features .

特性

IUPAC Name |

2-[3-(difluoromethyl)phenoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,10,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUXGMUDMALCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。